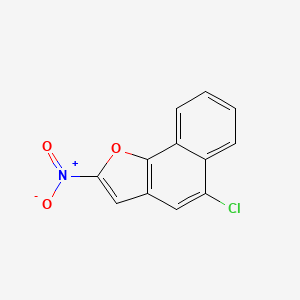![molecular formula C13H9F9O2 B13996394 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane CAS No. 25056-12-6](/img/structure/B13996394.png)
2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane typically involves the reaction of hexafluoroisopropanol with appropriate epoxide precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents used.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various fluorinated organic compounds that retain the core structure of the original molecule but with different functional groups attached.
Applications De Recherche Scientifique
2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include the formation of reactive intermediates that can interact with other molecules, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with comparable reactivity.
Uniqueness
What sets 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane apart is its unique combination of fluorine atoms and the oxirane ring, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
25056-12-6 |
|---|---|
Formule moléculaire |
C13H9F9O2 |
Poids moléculaire |
368.19 g/mol |
Nom IUPAC |
2-[[1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C13H9F9O2/c14-11(15,16)8-3-1-2-7(4-8)10(12(17,18)19,13(20,21)22)24-6-9-5-23-9/h1-4,9H,5-6H2 |
Clé InChI |
LFSLGAFYWOJDGW-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC(C2=CC(=CC=C2)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)




![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)


![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)


![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)
